3-(苯磺酰基)氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

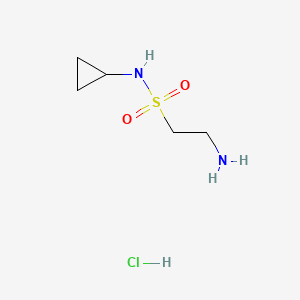

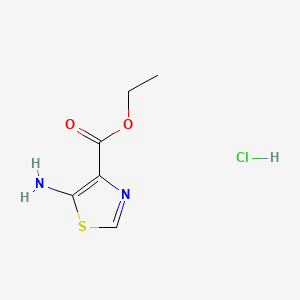

3-(Benzenesulfonyl)azetidine is a chemical compound with the molecular formula C9H11NO2S . It has a molecular weight of 233.72 . The IUPAC name for this compound is 3-(phenylsulfonyl)azetidine hydrochloride .

Synthesis Analysis

Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

The molecular structure of 3-(Benzenesulfonyl)azetidine is represented by the linear formula C9H12ClNO2S . The InChI code for this compound is 1S/C9H11NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H .Chemical Reactions Analysis

Azetidines can be synthesized via aza Paternò–Büchi reactions . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component . This method is considered one of the most efficient ways to synthesize functionalized azetidines .科学研究应用

Synthesis and Reactivity of Azetidines

Azetidines represent a crucial class of four-membered heterocycles used extensively in organic synthesis and medicinal chemistry. Their reactivity is driven by significant ring strain, yet they are more stable than related aziridines. This stability allows for facile handling and unique reactivity under appropriate conditions .

Synthesis Methods: Recent advances include the invention of new [2+2] cycloaddition reactions for azetidine synthesis. Notably, the [2 + 2] photocycloaddition reaction between an imine and an alkene component (aza Paternò–Büchi reaction) efficiently produces functionalized azetidines .

Functionalization and Applications:- Chiral Templates : Researchers have explored using azetidines as chiral templates for asymmetric synthesis .

Catalysis and Synthetic Methodology

Azetidines serve as building blocks in synthetic methodologies, enabling the construction of complex molecules. Their strained ring structure facilitates bond cleavage and functionalization, making them valuable tools in organic synthesis.

属性

IUPAC Name |

3-(benzenesulfonyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKRJACOZVLRFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704850 |

Source

|

| Record name | 3-(Benzenesulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)azetidine | |

CAS RN |

1206970-11-7 |

Source

|

| Record name | 3-(Benzenesulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)

![2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B581356.png)